molecular formula C6H5BrN2O B1378939 2-Amino-6-bromonicotinaldehyde CAS No. 1196156-67-8

2-Amino-6-bromonicotinaldehyde

Cat. No.: B1378939
CAS No.: 1196156-67-8
M. Wt: 201.02 g/mol
InChI Key: PDUINDAMJWUPTI-UHFFFAOYSA-N
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Description

2-Amino-6-bromonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of nicotinaldehyde, where the amino group is positioned at the 2nd carbon and the bromine atom at the 6th carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromonicotinaldehyde typically involves the bromination of nicotinaldehyde followed by the introduction of an amino group. One common method includes the following steps:

    Bromination: Nicotinaldehyde is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6th position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically includes:

  • Use of automated reactors for precise control of reaction conditions.
  • Implementation of purification techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: 2-Amino-6-bromonicotinic acid.

    Reduction: 2-Amino-6-bromonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-bromonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    6-Bromonicotinaldehyde: Lacks the amino group, making it less reactive in certain biochemical applications.

    2-Amino-5-bromonicotinaldehyde: The bromine atom is positioned differently, affecting its chemical reactivity and biological activity.

Uniqueness: 2-Amino-6-bromonicotinaldehyde is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

Properties

IUPAC Name

2-amino-6-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUINDAMJWUPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273937
Record name 2-Amino-6-bromo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-67-8
Record name 2-Amino-6-bromo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-bromo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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